2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline
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Overview
Description
2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a dimethylphenoxy group and a nitrophenyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoxaline core is a versatile scaffold that can be modified to enhance its properties for specific applications.
Properties
Molecular Formula |
C22H17N3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline |
InChI |
InChI=1S/C22H17N3O3/c1-14-9-15(2)11-17(10-14)28-22-8-7-16(12-21(22)25(26)27)20-13-23-18-5-3-4-6-19(18)24-20/h3-13H,1-2H3 |
InChI Key |
REBZBRLKKIRDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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